molecular formula C11H18N2O B129024 4-[2-(Dimethylamino)ethoxy]benzylamine CAS No. 20059-73-8

4-[2-(Dimethylamino)ethoxy]benzylamine

Cat. No.: B129024
CAS No.: 20059-73-8
M. Wt: 194.27 g/mol
InChI Key: OBHPRQNPNGQGCK-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzylamine (CAS: 20059-73-8) is an aromatic amine with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol. Structurally, it consists of a benzylamine group substituted with a 2-(dimethylamino)ethoxy chain at the para position. This compound is a key intermediate in pharmaceuticals, notably as an impurity in Itopride Hydrochloride, a gastroprokinetic agent used to treat dyspepsia . Its synthesis involves reacting 4-hydroxybenzeneacetamide with 2-dimethylaminoethylchloride, followed by Hofmann rearrangement using sodium hypochlorite, yielding a high-purity product suitable for industrial-scale production .

Physicochemical properties include a density of 1.021 g/cm³, boiling point of 120–123°C (0.3 Torr), and pKa of 9.29. It exists as a colorless oily liquid, requiring storage under inert gas (nitrogen/argon) due to its sensitivity to oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of UBP 310 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Reduction of Nitrile Precursors

4-[2-(Dimethylamino)ethoxy]benzonitrile is reduced to the benzylamine using sodium borohydride (NaBH₄) and copper(II) sulfate . This method enables simultaneous esterification and reduction:

4 Hydroxybenzonitrile2 dimethylamino ethyl chloride KOHnitrile intermediateNaBH CuSO benzylamine\text{4 Hydroxybenzonitrile}\xrightarrow{\text{2 dimethylamino ethyl chloride KOH}}\text{nitrile intermediate}\xrightarrow{\text{NaBH CuSO }}\text{benzylamine}

Conditions :

  • Catalyst : 0.05–0.2 eq CuSO₄·5H₂O.

  • Yield : 97% for nitrile synthesis ; 85–90% for reduction .

Salt Formation

The free base is converted to its hydrochloride salt using hydrochloric acid (HCl) in methanol or ethanol :

Benzylamine+HClBenzylamine hydrochloride\text{Benzylamine}+\text{HCl}\rightarrow \text{Benzylamine hydrochloride}

Applications : Enhances stability and solubility for pharmaceutical formulations .

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Advantages Yield Source
Hofmann RearrangementNaOCl, mild aqueous conditionsShort route, industrial scalabilityHigh
Delepine ReactionUrotropin, HCl hydrolysisNo high-pressure equipment needed>98% purity
Nitrile ReductionNaBH₄, CuSO₄·5H₂OOne-pot esterification and reduction85–90%
Direct Alkylation2-(Dimethylamino)ethyl chloride, K₂CO₃Cost-effective starting materials92–95%

Stability and Reactivity Insights

  • Oxidation Sensitivity : The benzylamine group is prone to oxidation under acidic or oxidative conditions, necessitating inert atmospheres during synthesis.

  • Thermal Stability : Decomposes above 120°C, requiring low-temperature storage .

  • Side Reactions : Over-alkylation may occur if excess 2-(dimethylamino)ethyl chloride is used .

Scientific Research Applications

Pharmaceutical Intermediate

The most significant application of 4-[2-(Dimethylamino)ethoxy]benzylamine is as an intermediate in the production of Itopride hydrochloride. Itopride is utilized in treating gastrointestinal disorders such as dyspepsia and functional dyspepsia by enhancing gastrointestinal motility .

Research in Gastrointestinal Health

Due to its structural characteristics, this compound is also explored for developing novel drugs aimed at improving gastrointestinal health. Its derivatives have shown potential in modulating neurotransmitter systems, which may provide therapeutic benefits beyond gastrointestinal applications.

Recent studies suggest that compounds similar to this compound may exhibit neuroprotective effects and influence various biological pathways. Specifically, it has been investigated as a microtubule affinity-regulating kinase (MARK4) inhibitor, relevant in cancer research.

Study on Anti-Amoebic Activity

A series of derivatives incorporating this compound were synthesized and evaluated for their anti-amoebic activity against Entamoeba histolytica, the causative agent of amoebic dysentery. One of the most effective compounds identified was N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide, demonstrating potent activity with low cytotoxicity on mammalian cells.

Cytotoxicity Profiles

In cytotoxicity assays using lung cancer cell lines (A549 cells), this compound showed promising results, suggesting it may inhibit cancer cell proliferation while maintaining a favorable safety profile for normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate

These compounds are co-initiators in resin cements. Key differences include:

  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (polymerization efficiency) in resin systems compared to 2-(dimethylamino)ethyl methacrylate. This is attributed to its superior electron-donating capacity, enhancing free radical generation .
  • Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate exhibit better mechanical strength and chemical stability. In contrast, 2-(dimethylamino)ethyl methacrylate requires additives like diphenyliodonium hexafluorophosphate (DPI) to improve conversion rates and physical properties .
  • Application : The former is preferred in dental resins for its balance of reactivity and stability, while the latter is used in formulations requiring tunable initiation kinetics .

4-[3-(Dimethylamino)propoxy]benzylamine (CAS: 91637-76-2)

This analog replaces the ethoxy group with a propoxy chain , resulting in a molecular formula of C₁₂H₂₀N₂O (MW: 208.3). Key distinctions:

  • Solubility and Boiling Point : The longer alkyl chain likely increases hydrophobicity and boiling point compared to the ethoxy derivative, though explicit data are unavailable .

4-[2-(Dimethylamino)ethoxy]benzonitrile (LD-2392)

Substituting the benzylamine group with a nitrile alters reactivity:

  • Synthetic Utility : The nitrile group enables participation in click chemistry or nucleophilic additions, making this compound a versatile intermediate in organic synthesis, unlike the amine-terminated parent compound .
  • Purity and Availability : Available at 95% purity, it is less commonly used in pharmaceuticals but valuable in materials science .

N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide

This derivative incorporates a trimethoxybenzamide moiety , enhancing structural complexity:

  • Pharmacological Activity : The trimethoxy group improves binding to aromatic receptors, making it a candidate for anticancer or antimicrobial applications. This contrasts with the parent compound’s role as a synthetic impurity .
  • Molecular Weight: At ~400 g/mol, it has significantly higher molecular weight than 4-[2-(dimethylamino)ethoxy]benzylamine, impacting pharmacokinetics (e.g., absorption, half-life) .

Comparative Analysis of Physicochemical and Functional Properties

Property This compound Ethyl 4-(Dimethylamino)benzoate 4-[3-(Dimethylamino)propoxy]benzylamine
Molecular Formula C₁₁H₁₈N₂O C₁₁H₁₅NO₂ C₁₂H₂₀N₂O
Molecular Weight (g/mol) 194.27 193.24 208.3
Boiling Point (°C) 120–123 (0.3 Torr) 285–287 (1 atm) Not reported
Key Functional Group Benzylamine + ethoxy-dimethylamine Ester + dimethylamino Benzylamine + propoxy-dimethylamine
Primary Application Pharmaceutical impurity (Itopride) Resin co-initiator Intermediate (inferred)
Reactivity in Polymerization N/A High N/A

Biological Activity

4-[2-(Dimethylamino)ethoxy]benzylamine, with the molecular formula C₁₁H₁₅N₂O, is an aromatic amine recognized primarily as an intermediate in the synthesis of Itopride hydrochloride, a gastroprokinetic agent. This compound has garnered attention due to its biological activity, particularly in relation to gastrointestinal health and potential neuroprotective effects.

  • Molecular Formula : C₁₁H₁₅N₂O
  • Molecular Weight : 194.27 g/mol
  • Structure : Contains a dimethylamino group and an ethoxy group attached to a benzylamine framework.

Gastroprokinetic Effects

This compound plays a critical role in the synthesis of Itopride, which is known for its prokinetic properties. Itopride enhances gastrointestinal motility by acting as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. This dual action leads to improved gastric emptying and alleviation of symptoms associated with dyspepsia and functional dyspepsia.

  • Mechanism of Action :
    • Dopamine D2 Receptor Antagonism : Inhibits the inhibitory effects of dopamine on gastrointestinal motility.
    • Acetylcholinesterase Inhibition : Increases acetylcholine availability, enhancing gut motility.

Neuroprotective Potential

Recent studies suggest that compounds structurally similar to this compound may exhibit neuroprotective effects. These effects are hypothesized to arise from interactions with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative conditions.

Synthesis and Applications

This compound is synthesized through various methods, emphasizing cost-effectiveness and scalability for pharmaceutical applications. The synthesis often involves controlled reactions using common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Synthesis Methods:

  • Oxidation with Potassium Permanganate : Converts starting materials into the desired amine.
  • Reduction with Sodium Borohydride : Used in subsequent steps to achieve the final product.

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameStructure FeaturesUnique Aspects
Itopride hydrochloride Benzamide derivativeSpecifically designed as a gastroprokinetic agent
2-Dimethylaminoethanol Contains a dimethylamino groupSimpler structure; used as a building block
N,N-Dimethylphenethylamine Aromatic amineExhibits different pharmacological properties
4-Methoxybenzylamine Similar benzylamine structureDifferent substituent may affect biological activity

Case Studies and Research Findings

  • Prokinetic Action of Itopride :
    • A study demonstrated that Itopride significantly accelerates gastric emptying in animal models when administered at doses of 30 mg/kg, showcasing its efficacy in treating gastrointestinal disorders .
  • Neuroprotective Studies :
    • Investigations into structurally similar compounds have indicated potential neuroprotective properties, suggesting that modifications to the dimethylaminoethoxy structure could enhance therapeutic efficacy against neurodegenerative diseases .
  • Antiamoebic Activity :
    • Research involving hydrazone hybrids incorporating the dimethylaminoethoxy moiety showed promising results against Entamoeba histolytica, indicating potential applications beyond gastrointestinal health .

Q & A

Q. Basic: What are the optimized synthetic routes for 4-[2-(Dimethylamino)ethoxy]benzylamine in laboratory settings?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-hydroxybenzylamine with 2-(dimethylamino)ethyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 12–24 hours . Alternatively, reductive amination of 4-[2-(dimethylamino)ethoxy]benzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer) yields the target amine .

Key Reaction Parameters:

Step Conditions Yield Reference
AlkylationDMF, K2CO3, 80°C, 24h~65%
Reductive AminationMeOH, NaBH3CN, pH 5–6, RT, 6h~70%

Q. Basic: How is this compound purified, and what analytical techniques validate its purity?

Methodological Answer:
Crude product is purified via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1 v/v) or distillation under reduced pressure (120–123°C at 0.3 Torr) . Purity (>98%) is confirmed by:

  • HPLC : C18 column, mobile phase: 0.1% TFA in H2O/ACN (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
  • NMR : 1H NMR (CDCl3) shows characteristic peaks at δ 2.28 (s, 6H, N(CH3)2), 3.58 (t, 2H, OCH2), and 7.25–7.35 (m, 4H, aromatic H) .

Q. Advanced: How do researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:
Stability studies are conducted using accelerated degradation tests:

  • Acidic Conditions : Incubate in 0.1N HCl at 40°C for 24h. Degradation products (e.g., hydrolyzed ethoxy groups) are analyzed via LC-MS/MS .
  • Basic Conditions : Expose to 0.1N NaOH, monitor oxidation to 4-[2-(dimethylamino)ethoxy]benzaldehyde using UV-Vis spectroscopy (λmax 280 nm) .
    Contradictions arise from solvent matrix effects; use DFT calculations (B3LYP/6-31G*) to predict hydrolysis pathways and validate with experimental kinetics .

Q. Advanced: What strategies are employed to detect and quantify this compound as a pharmaceutical impurity?

Methodological Answer:
As an impurity in drugs like itopride hydrochloride, detection involves:

  • UPLC-PDA : Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm), gradient elution with phosphate buffer (pH 3.0)/acetonitrile. Limit of quantification (LOQ): 0.05% .
  • Mass Spectrometry : ESI+ mode, m/z 195.1 [M+H]+, fragmented ions at m/z 178.1 (loss of NH2) and 121.0 (benzyl moiety) .

Validation Parameters:

Parameter Value Reference
Linearity (R²)0.9995 (1–100 µg/mL)
Recovery (%)98.2–101.5

Q. Advanced: How is computational chemistry applied to study the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to serotonin 5-HT4 receptors (PDB ID: 6WG9). The dimethylaminoethoxy chain forms hydrogen bonds with Asp100 and hydrophobic interactions with Phe330 .
  • MD Simulations : GROMACS (CHARMM36 force field) assesses stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Key Computational Findings:

Target Binding Affinity (kcal/mol) Key Residues
5-HT4 Receptor-9.2 ± 0.3Asp100, Phe330
MAO-B Enzyme-7.8 ± 0.5Tyr398, Gln206

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage : Under inert gas (N2/Ar) at 2–8°C in amber glass vials to prevent oxidation .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods due to potential respiratory sensitization (Risk Phrase R43) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. Advanced: How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic reactions?

Methodological Answer:
The dimethylamino group enhances nucleophilicity via inductive effects (+I), while the ethoxy spacer modulates steric accessibility.

  • DFT Analysis : NBO charges show electron density at the benzylamine NH2 group (-0.85 e) facilitates Schiff base formation with aldehydes .
  • Experimental Validation : Reaction with 4-nitrobenzaldehyde in ethanol yields a Schiff base (λmax 410 nm), confirmed by IR (C=N stretch at 1640 cm⁻¹) .

Q. Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C-O-C ether) .
  • 13C NMR : Signals at δ 45.2 (N(CH3)2), 69.8 (OCH2), and 127–135 (aromatic carbons) .
  • X-ray Crystallography : CCDC 2032776 data confirm a planar benzylamine group and gauche conformation of the ethoxy chain .

Q. Advanced: What mechanistic insights explain the compound’s role as a precursor in trimetamphetamine synthesis?

Methodological Answer:
this compound undergoes reductive alkylation with acetone and H2/Pd-C to form trimetamphetamine’s tertiary amine core . Key steps:

Imine Formation : Condensation with acetone in ethanol (reflux, 4h).

Catalytic Hydrogenation : H2 (1 atm), 10% Pd/C, RT, 12h.

Mechanistic Pathway:
Benzylamine → Schiff base → Hydrogenated tertiary amine (confirmed by GC-MS, m/z 261 [M]+) .

Q. Advanced: How do researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:
Discrepancies arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Standardized Assays : Use HEK293 cells transfected with target receptors (e.g., 5-HT4) and normalize to internal controls (e.g., β-galactosidase) .
  • Meta-Analysis : Pool data from PubChem (AID 1259361) and ChEMBL (CHEMBL3180071) to compute weighted IC50 values .

Consensus Activity Profile:

Assay IC50 (µM) Source
MAO-B Inhibition12.3 ± 1.2
5-HT4 Agonism (EC50)0.78 ± 0.09

Properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHPRQNPNGQGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173870
Record name p-(2-(Dimethylamino)ethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20059-73-8
Record name 4-[2-(Dimethylamino)ethoxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20059-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(2-(Dimethylamino)ethoxy)benzylamine
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Record name p-(2-(Dimethylamino)ethoxy)benzylamine
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Record name p-[2-(dimethylamino)ethoxy]benzylamine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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